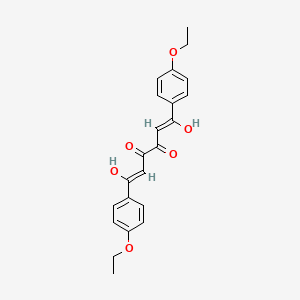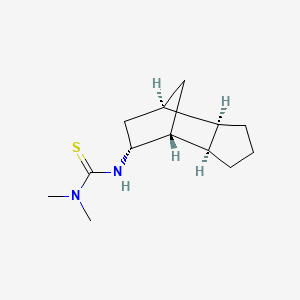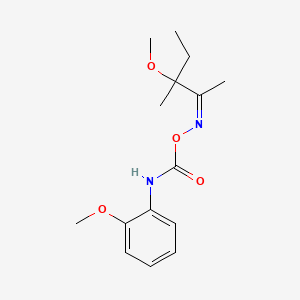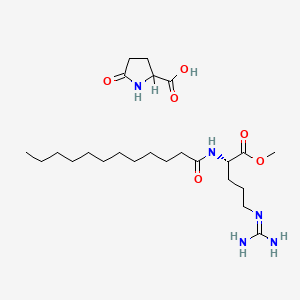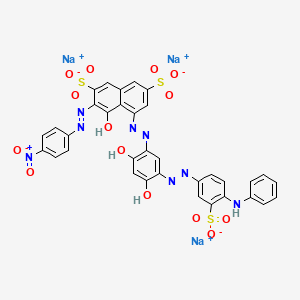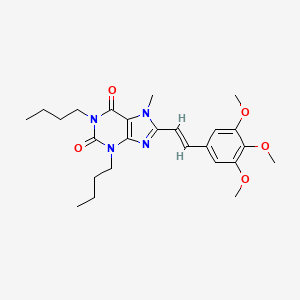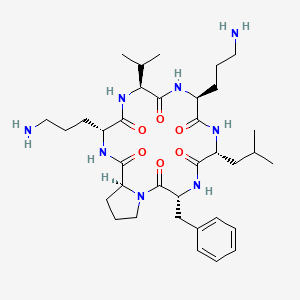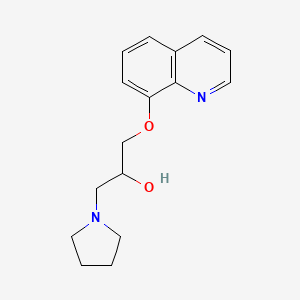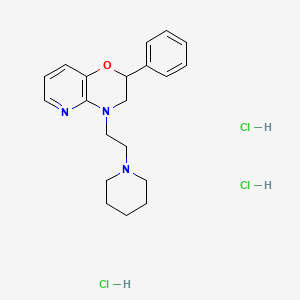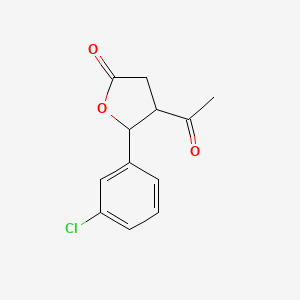
trans-4-Acetyl-5-(m-chlorophenyl)-4,5-dihydro-2(3H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-4-Acetyl-5-(m-chlorophenyl)-4,5-dihydro-2(3H)-furanone: is an organic compound that belongs to the class of furanones Furanones are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-Acetyl-5-(m-chlorophenyl)-4,5-dihydro-2(3H)-furanone typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 4-hydroxy-2(5H)-furanone and m-chlorobenzaldehyde.
Reaction Conditions: The reaction is carried out under acidic or basic conditions, often using catalysts to facilitate the formation of the furanone ring.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimization of reaction conditions and the use of efficient catalysts are crucial for maximizing production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions may yield different reduced forms of the compound.
Substitution: The acetyl and chlorophenyl groups can participate in substitution reactions, resulting in the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
trans-4-Acetyl-5-(m-chlorophenyl)-4,5-dihydro-2(3H)-furanone:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of trans-4-Acetyl-5-(m-chlorophenyl)-4,5-dihydro-2(3H)-furanone involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2(5H)-furanone: A precursor in the synthesis of the target compound.
m-Chlorobenzaldehyde: Another precursor used in the synthesis.
Other Furanones: Compounds with similar furanone rings but different substituents.
Uniqueness
The unique combination of the acetyl and m-chlorophenyl groups in trans-4-Acetyl-5-(m-chlorophenyl)-4,5-dihydro-2(3H)-furanone may confer distinct chemical properties and biological activities, setting it apart from other similar compounds.
Propiedades
Número CAS |
83144-14-3 |
|---|---|
Fórmula molecular |
C12H11ClO3 |
Peso molecular |
238.66 g/mol |
Nombre IUPAC |
4-acetyl-5-(3-chlorophenyl)oxolan-2-one |
InChI |
InChI=1S/C12H11ClO3/c1-7(14)10-6-11(15)16-12(10)8-3-2-4-9(13)5-8/h2-5,10,12H,6H2,1H3 |
Clave InChI |
UFQWFCKWCWMPAH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1CC(=O)OC1C2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


